molecular formula C10H12KN2O6- B12650958 Potassium bis(5-oxo-L-prolinate) CAS No. 37736-58-6

Potassium bis(5-oxo-L-prolinate)

Cat. No.: B12650958
CAS No.: 37736-58-6
M. Wt: 295.31 g/mol
InChI Key: WZZYMDMRFBBOOZ-QHTZZOMLSA-L
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Description

Potassium bis(5-oxo-L-prolinate) (CAS 37736-58-6), also known as potassium pidolate or potassium pyroglutamate, is a metal coordination complex derived from 5-oxo-L-proline, a cyclic amino acid derivative. Its molecular formula is C₅H₇NO₃·½K, and it is synthesized via salt formation with potassium ions . This compound is water-soluble and is primarily used in pharmaceuticals and dietary supplements due to its bioavailability and low toxicity .

Properties

CAS No.

37736-58-6

Molecular Formula

C10H12KN2O6-

Molecular Weight

295.31 g/mol

IUPAC Name

potassium;(2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/2C5H7NO3.K/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9);/q;;+1/p-2/t2*3-;/m00./s1

InChI Key

WZZYMDMRFBBOOZ-QHTZZOMLSA-L

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)[O-].C1CC(=O)N[C@@H]1C(=O)[O-].[K+]

Canonical SMILES

C1CC(=O)NC1C(=O)[O-].C1CC(=O)NC1C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium bis(5-oxo-L-prolinate) typically involves the reaction of 5-oxo-L-proline with a potassium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The specific reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Potassium bis(5-oxo-L-prolinate) follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The crystallization step is often carried out in large crystallizers, and the product is dried and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions

Potassium bis(5-oxo-L-prolinate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce more reduced forms .

Scientific Research Applications

Introduction to Potassium bis(5-oxo-L-prolinate)

Potassium bis(5-oxo-L-prolinate), also known as potassium 5-oxo-L-prolinate, is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications in chemistry and biology. This compound consists of two 5-oxo-L-prolinate ligands coordinated to a potassium ion, making it significant in metabolic processes, particularly in the synthesis of glutamate.

Coordination Chemistry and Catalysis

Potassium bis(5-oxo-L-prolinate) serves as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to facilitate various catalytic processes. The presence of the potassium ion enhances the stability and reactivity of the compound, making it suitable for applications in synthetic chemistry. Researchers have explored its use in forming complexes with transition metals, which can lead to novel catalytic pathways and improved reaction efficiencies.

Biological Activities

Research indicates that potassium bis(5-oxo-L-prolinate) may exhibit several biological activities:

  • Metabolic Pathways : It acts as a precursor to glutamate through enzymatic reactions catalyzed by 5-oxoprolinase. This enzyme's activity is enhanced by the presence of potassium ions, which are crucial for amino acid metabolism and neurotransmitter synthesis.
  • Therapeutic Roles : Studies suggest that the compound may interact with various biomolecules, influencing their functions. Its potential as a therapeutic agent in drug delivery systems is currently under investigation, particularly for conditions requiring targeted delivery of glutamate analogs.

Interaction Studies

Potassium bis(5-oxo-L-prolinate) has been studied for its interactions with enzymes involved in amino acid metabolism. The binding of this compound to metal ions can influence biochemical pathways significantly, potentially leading to new therapeutic strategies for metabolic disorders.

Synthesis and Industrial Applications

The synthesis of potassium bis(5-oxo-L-prolinate) typically involves reacting 5-oxo-L-proline with a potassium salt in an aqueous medium. In industrial contexts, this process is scaled up using industrial-grade reagents to ensure consistency and quality in production. The compound's unique properties make it suitable for various applications, including pharmaceuticals and agrochemicals.

Case Study 1: Enzymatic Activity Enhancement

A study highlighted the role of potassium ions in enhancing the activity of 5-oxoprolinase during the conversion of 5-oxo-L-proline to glutamate. The research demonstrated that the optimal enzyme activity required divalent metal ions alongside potassium ions, showcasing the compound's importance in metabolic pathways.

Case Study 2: Drug Delivery Systems

Recent investigations have focused on utilizing potassium bis(5-oxo-L-prolinate) as part of a drug delivery system aimed at targeting specific tissues. The compound's ability to interact with biomolecules opens up avenues for developing prodrugs that can enhance therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism by which Potassium bis(5-oxo-L-prolinate) exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and other biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Analytical Methods

  • Analytical Techniques : Reverse-phase HPLC (e.g., Newcrom R1 column) effectively separates and quantifies 5-oxo-L-prolinate esters, ensuring quality control in pharmaceuticals .

Biological Activity

Potassium bis(5-oxo-L-prolinate), also known as potassium 5-oxo-L-prolinate, is a compound derived from the amino acid proline, which has garnered interest due to its potential biological activities. This article explores its enzymatic interactions, therapeutic implications, and relevant case studies.

Enzymatic Activity

One of the key aspects of potassium bis(5-oxo-L-prolinate) is its role in enzymatic processes. A significant enzyme involved in its metabolism is 5-oxoprolinase , which catalyzes the conversion of 5-oxo-L-proline to L-glutamic acid. This reaction is crucial as it participates in the gamma-glutamyl cycle, which is essential for amino acid metabolism and neurotransmitter synthesis. The enzyme requires divalent cations such as Mg²⁺ or Mn²⁺ and K⁺ for optimal activity, indicating that potassium ions play a vital role in this metabolic pathway .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to 5-oxo-L-proline. For instance, 6-Diazo-5-oxo-L-norleucine (DON) , a glutamine antagonist closely related to 5-oxo-L-proline, has shown robust anticancer efficacy. Prodrugs of DON designed for targeted delivery have demonstrated improved brain-to-plasma ratios and enhanced cytotoxicity against tumor cells compared to DON alone . This suggests that similar strategies could be explored for potassium bis(5-oxo-L-prolinate) to enhance its therapeutic index.

Neuroprotective Effects

There is emerging evidence suggesting that compounds like potassium bis(5-oxo-L-prolinate) may exhibit neuroprotective effects. The modulation of glutamate levels through the action of 5-oxoprolinase can influence neuronal health, potentially offering therapeutic avenues for neurodegenerative diseases where glutamate excitotoxicity is a concern .

Case Study: Tumor Targeting with DON Prodrugs

A study evaluated the efficacy of DON prodrugs in a mouse model, demonstrating that these compounds could achieve significantly higher concentrations in tumors compared to plasma. The prodrugs were stable in plasma but released DON effectively within tumor cells, leading to enhanced cytotoxicity . This model provides a framework for investigating similar delivery mechanisms for potassium bis(5-oxo-L-prolinate).

Comparative Study: Antitumor Efficacy

In a comparative study, various derivatives of 5-oxo-L-proline were assessed for their cytotoxic activity against different cancer cell lines. The results indicated that modifications to the 5-oxo-L-proline structure could enhance its potency against specific cancer types. For example, certain derivatives exhibited IC₅₀ values significantly lower than those of standard chemotherapeutics, highlighting the potential for developing novel anticancer agents based on this scaffold .

Data Tables

CompoundMechanism of ActionIC₅₀ (μM)Target Cancer Type
Potassium bis(5-oxo-L-prolinate)Modulates glutamate metabolismTBDTBD
6-Diazo-5-oxo-L-norleucineGlutamine antagonist10Brain malignancies
DON ProdrugTargeted delivery enhancing DON releaseTBDPeripheral cancers

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